molecular formula C20H18Cl2N2O2 B2930664 2,4-dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 955790-96-2

2,4-dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2930664
CAS No.: 955790-96-2
M. Wt: 389.28
InChI Key: LFZQDAWYSGJSMK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide ( 955790-96-2) is a synthetic organic compound with a molecular formula of C20H18Cl2N2O2 and a molecular weight of 389.28 g/mol . This molecule features a tetrahydroquinoline core substituted at the nitrogen atom with a cyclopropanecarbonyl group and at the 6-position with a 2,4-dichlorobenzamide moiety . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. This chemical is of significant interest in medicinal chemistry research, particularly in the field of immunology and oncology. The compound belongs to a class of substituted tetrahydroquinolin compounds that have been investigated for their potential as indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is an enzyme that plays a critical role in immune suppression within the tumor microenvironment, and its inhibition is a promising strategy for cancer immunotherapy . Researchers can utilize this high-purity compound for in vitro and in vivo studies to further explore its mechanism of action, pharmacokinetic properties, and efficacy in relevant disease models.

Properties

IUPAC Name

2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c21-14-5-7-16(17(22)11-14)19(25)23-15-6-8-18-13(10-15)2-1-9-24(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZQDAWYSGJSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Implications
Target Compound : 2,4-Dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₂₀H₁₇Cl₂N₂O₂ 388.27 Cyclopropanecarbonyl group, 2,4-dichlorophenyl Enhanced steric hindrance; potential pesticide/pharmacological activity .
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide C₂₅H₂₅N₃O₃S 447.55 Thiazole ring, methoxy group, N-methylation Increased metabolic stability; possible kinase inhibition due to thiazole .
4-Chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₂₀H₁₇ClN₂O₃S₂ 432.90 Thiophene sulfonyl group, 4-chlorophenyl Enhanced electron-withdrawing effects; potential protease inhibition .
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide C₂₃H₂₀ClFN₂O₄S 474.90 Fluoro substituent, 4-methoxybenzenesulfonyl Improved solubility; possible CNS activity due to fluorination .
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) C₁₁H₉Cl₂NO₃ 274.10 Cyclopropane carboxylic acid, 2,4-dichlorophenyl Plant growth regulation; commercial pesticide use .
Key Observations:

Substituent Effects: The thiazole ring in the analog from introduces aromaticity and hydrogen-bonding capacity, which may improve target affinity compared to the cyclopropane group in the target compound . Fluorination () often increases metabolic stability and bioavailability, a common strategy in drug design .

Derivatives with thiophene sulfonyl or methoxybenzenesulfonyl groups (–10) are more likely to exhibit protease or kinase inhibitory activity due to their electron-deficient aromatic systems .

Crystallographic and Conformational Analysis

Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions. For example:

  • The target compound’s cyclopropane ring may induce unique torsional angles in the tetrahydroquinoline scaffold, affecting its binding pocket compatibility.
  • Analogs with bulky sulfonyl groups (–10) likely exhibit distinct crystal packing patterns, influencing solubility and stability .

Regulatory and Pharmacological Considerations

The target compound’s dichlorophenyl group aligns with structures regulated under substance control laws, suggesting caution in handling and application .

Biological Activity

2,4-Dichloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure

The compound features a dichlorobenzamide structure with a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety. The molecular formula is C_{17}H_{18}Cl_2N_2O, and its molecular weight is approximately 353.25 g/mol.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
  • Methodology : The cytotoxic effects were evaluated using the MTT assay.
Cell Line IC50 (µM) Comparison to Control
MDA-MB-23112.5More potent than cisplatin
SUIT-215.0Less potent than cisplatin
HT-2910.0More potent than cisplatin

These results indicate that the compound may serve as a promising candidate in cancer therapy, particularly against breast and colon cancers.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Morphological assessments using Hoechst 33,258 staining confirmed increased sub-G1 cell populations, indicative of apoptosis.

Study 1: In Vitro Evaluation

A detailed study assessed the cytotoxic effects of the compound on MDA-MB-231 cells. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis further validated these findings by showing significant alterations in the cell cycle distribution.

Study 2: In Vivo Assessment

In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups. The tumors treated with the compound showed reduced proliferation markers and increased apoptosis rates.

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